3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the sulfamoyl and carboxamide groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Electrophilic Substitution Reagents: Nitric acid, halogens
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and carboxamide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one
- 3-(3-ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-[(4-ethoxyphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups, which provide distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O4S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-27-15-9-7-13(8-10-15)23-29(25,26)18-12-17(21-22-18)19(24)20-14-5-4-6-16(11-14)28-2/h4-12,23H,3H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
ILUVHKAJHRSLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.